ethyl 2-(5,6-dimethyl-1H-1,3-benzodiazol-2-yl)acetate
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Overview
Description
Ethyl 2-(5,6-dimethyl-1H-1,3-benzodiazol-2-yl)acetate is a chemical compound with the molecular formula C13H16N2O2. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(5,6-dimethyl-1H-1,3-benzodiazol-2-yl)acetate typically involves the condensation of 5,6-dimethyl-1H-benzimidazole with ethyl bromoacetate. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(5,6-dimethyl-1H-1,3-benzodiazol-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzimidazole derivatives.
Reduction: Reduction reactions can modify the benzimidazole ring or the ester group.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring or the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of benzimidazole-2-carboxylic acid derivatives, while reduction can yield benzimidazole-2-ylmethanol derivatives.
Scientific Research Applications
Ethyl 2-(5,6-dimethyl-1H-1,3-benzodiazol-2-yl)acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex benzimidazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Benzimidazole derivatives are known for their therapeutic potential, and this compound is investigated for its pharmacological effects.
Industry: It can be used in the development of new materials and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of ethyl 2-(5,6-dimethyl-1H-1,3-benzodiazol-2-yl)acetate involves its interaction with various molecular targets. Benzimidazole derivatives are known to bind to enzymes and receptors, affecting their activity. The specific pathways and targets depend on the biological context and the modifications made to the benzimidazole core .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(5-methyl-1H-1,3-benzodiazol-2-yl)acetate
- Ethyl 2-(5,6-dimethyl-1H-1,3-benzodiazol-2-yl)acetate hydrobromide
Uniqueness
This compound is unique due to its specific substitution pattern on the benzimidazole ring, which can influence its biological activity and chemical reactivity. The presence of the ethyl ester group also provides a handle for further chemical modifications.
Properties
IUPAC Name |
ethyl 2-(5,6-dimethyl-1H-benzimidazol-2-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-4-17-13(16)7-12-14-10-5-8(2)9(3)6-11(10)15-12/h5-6H,4,7H2,1-3H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJEFOTGDLMGZFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NC2=C(N1)C=C(C(=C2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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